molecular formula C₁₅₄H₂₄₈N₄₂O₄₄S B612470 b-Endorphin (equine) CAS No. 79495-86-6

b-Endorphin (equine)

Cat. No. B612470
CAS RN: 79495-86-6
M. Wt: 3423.94
InChI Key:
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Description

β-Endorphin (equine) is an endogenous opioid peptide and peptide hormone that is produced in certain neurons within the central nervous system and peripheral nervous system . It is one of three endorphins that are produced in humans, the others of which include α-endorphin and γ-endorphin . β-Endorphin (equine) is primarily an agonist of mu opioid receptors, which can be found throughout the body, brain, and cells of the immune system that regulate a diverse set of systems .


Synthesis Analysis

β-Endorphin (equine) has been isolated from equine pituitaries. Its amino acid sequence is identical to that of ovine, bovine, and camel β-endorphins except for substitution of the threonine residue at position 6 by serine . The equine β-endorphin has also been synthesized by the solid-phase method .


Molecular Structure Analysis

The secondary chemical shift analysis revealed that the β-endorphin peptide adopts three β-strands in its fibril state . This finding fosters the amyloid nature of a hormone at the atomic level .


Chemical Reactions Analysis

β-Endorphin is a neurohormone which is secreted by the pituitary gland and reaches all tissues present in the body by diffusion . Many laboratories have investigated variations in serum levels of β-endorphin under widely varying physiological or pathological conditions .

Scientific Research Applications

  • Stress Marker in Equines : β-Endorphin (β-END) is considered a reliable marker of stress in horses. Its levels are influenced by various stress models, such as exercise and transportation. Increased concentrations of β-END are associated with the severity and type of exercise stress and positively correlated with exercise speed and intensity. Short road transport also affects β-END concentrations, indicating its potential as a precocious marker of stress in equines (Ferlazzo, Fazio, Cravana, & Medica, 2018).

  • Biochemical Properties : The amino acid sequence of equine β-endorphin has been studied and found to have similarities with other species. These studies have helped in understanding its receptor-binding activity and analgesic potency, which are important for potential therapeutic applications (Li, Ng, Yamashiro, Chung, Hammonds, & Tseng, 2009).

  • Neurotransmitter Influence : β-Endorphin is involved in modulating neurotransmitter levels, which impacts psychological well-being. For example, low-dose conjugated equine estrogens, which include β-endorphin, have been observed to influence neurotransmitter levels and alleviate psychological symptoms (Zarate, Fonseca, Ochoa, Basurto, & Hernández, 2002).

  • Role in Ovulation : Research has shown that β-endorphin plays a role in ovulation, particularly in its interaction with nitric oxide and prostaglandins. These interactions are crucial in understanding reproductive physiology and potential therapeutic applications in fertility treatments (Faletti, Mohn, Farina, Lomniczi, & Rettori, 2003).

  • Behavioral and Physiological Responses : Studies have investigated the effects of β-endorphin on the behavior and physiology of horses, particularly in response to training, feeding regimes, and competitive stress. These insights are valuable for optimizing equine training and welfare (Bruschetta, Medica, Fazio, Cravana, & Ferlazzo, 2017); (Cravana, Medica, Ragonese, & Fazio, 2017).

Mechanism of Action

β-Endorphins are the primarily agonist of mu opioid receptors, which can be found throughout the body, brain, and cells of the immune system that regulate a diverse set of systems .

Safety and Hazards

For safety and hazards related to β-Endorphin (equine), it is recommended to refer to the Safety Data Sheet (SDS) or other resources .

Future Directions

β-Endorphins have been implicated in psychiatric and neurodegenerative disorders, making it a research target of interest . Current and future research efforts are now directed towards characterising the various manifestations of insulin dysregulation and addressing how best to manage horses with the condition .

properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240)/t82-,83-,84-,85-,86+,87+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZJSNGTXUROZ-KZEHRRGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H248N42O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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